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Compound of Interest

Benzyl 4-hydroxypiperidine-1-
Compound Name:
carboxylate

cat. No.: B1273280

For Researchers, Scientists, and Drug Development Professionals

N-Carbobenzyloxy-4-hydroxypiperidine (N-Cbz-4-hydroxypiperidine) is a valuable heterocyclic
building block in medicinal chemistry, prized for its role as a versatile intermediate in the
synthesis of a wide range of biologically active molecules. This technical guide provides an in-
depth overview of its commercial availability, experimental protocols for its synthesis and
characterization, and its application in the development of targeted therapeutics, with a focus
on Janus kinase (JAK) inhibitors.

Commercial Availability

N-Cbz-4-hydroxypiperidine is readily available from several chemical suppliers. The typical
purity offered is around 98%. Pricing can vary based on the supplier and the quantity
purchased. A summary of representative commercial sources and their pricing is provided in
the table below.
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Supplier Quantity (g) Price (£) Price (€) Purity (%)
Apollo Scientific 5 15.00 - 98
25 28.00 - 98
100 70.00 - 98
500 270.00 - 98
CymitQuimica 5 - 32.00 98
25 - 55.00 98
100 - 124.00 98
] S Contact for Contact for
Fisher Scientific 5 o o >98.0 (GC)
pricing pricing
Contact for Contact for
25 o o =98.0 (GC)
pricing pricing

Table 1: Commercial Availability and Pricing of N-Cbz-4-hydroxypiperidine. Prices are subject
to change and may not include shipping and handling fees.[1][2]

Synthesis and Characterization

For researchers who prefer to synthesize N-Chz-4-hydroxypiperidine in-house, a reliable
experimental protocol is available.

Experimental Protocol: Synthesis of N-Cbz-4-
hydroxypiperidine[3]

Materials:
e 4-Hydroxypiperidine
» N,N-diisopropylethylamine (DIPEA)

e Benzyl chloroformate (Cbz-Cl)
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Methylene dichloride (DCM)

Water

Ethyl acetate

Sodium sulfate (NazS0Oa)

Procedure:

Dissolve 4-hydroxypiperidine (1.0 eq) and N,N-diisopropylethylamine (5.0 eq) in methylene
dichloride.

e Cool the solution in an ice bath and protect it from atmospheric moisture using a drying tube.
o Add benzyl chloroformate (1.0 eq) dropwise to the cooled solution over a period of 2 hours.
 After the addition is complete, add water to the reaction mixture.

* Remove the solvents under reduced pressure (in vacuo).

e To the residue, add water and ethyl acetate and perform a liquid-liquid extraction.

o Separate the organic phase and wash it four times with water.

e Dry the organic phase with anhydrous sodium sulfate.

o Evaporate the solvent to yield 1-benzyloxycarbonyl-4-hydroxypiperidine as a colorless oil.

Characterization Data

While specific *H and 3C NMR spectra for N-Cbz-4-hydroxypiperidine are not readily available
in the public domain, the expected chemical shifts can be predicted based on the structure and
data from similar compounds. The primary methods for characterization would include:

» 1H NMR Spectroscopy: To confirm the presence of protons on the piperidine ring, the benzyl
group, and the hydroxyl group.
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e 13C NMR Spectroscopy: To identify the carbon atoms of the piperidine ring, the carbamate
carbonyl, and the benzyl group.

« Infrared (IR) Spectroscopy: To detect the characteristic stretching frequencies of the O-H,
C=0 (carbamate), and C-N bonds. The IR spectrum is expected to show peaks around 3800
cm~1 (O-H) and 1685 cm~1 (C=0).[3]

o Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm
its identity.

Application in Drug Development: Synthesis of JAK
Inhibitors

The 4-hydroxypiperidine scaffold is a key structural motif in a number of targeted therapies,
including Janus kinase (JAK) inhibitors.[4] While the N-Boc protected analogue is commonly
cited in the synthesis of JAK inhibitors like tofacitinib, the N-Cbz group serves as an alternative
protecting group that can be readily removed under different conditions, offering synthetic
flexibility. The following workflow illustrates the key steps in utilizing N-Cbz-4-hydroxypiperidine
for the synthesis of a generic JAK inhibitor.

N-Cbz-4-hydroxypiperidine EEXMSSAIUL xidation “’ ;‘:“;" iperidine intermediate ] JAK Inhibitor
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Caption: Synthetic workflow for a JAK inhibitor from N-Cbz-4-hydroxypiperidine.

This synthetic route leverages the key functionalities of the starting material. The hydroxyl
group is first oxidized to a ketone, which then undergoes reductive amination to introduce the
desired side chain. Subsequent removal of the Cbz protecting group allows for the coupling
with the core heterocyclic structure of the JAK inhibitor.

Role in Signaling Pathways: The JAK-STAT Pathway

JAK inhibitors, synthesized using intermediates like N-Cbz-4-hydroxypiperidine, exert their
therapeutic effects by modulating the Janus kinase/signal transducers and activators of
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transcription (JAK-STAT) signaling pathway.[5][6][7] This pathway is crucial for transmitting

signals from cytokines and growth factors from outside the cell to the nucleus, thereby

regulating gene expression involved in inflammation, immunity, and cell growth.[8]

The mechanism of action of a JAK inhibitor like tofacitinib involves the following key steps:

Cytokine Binding: A cytokine binds to its receptor on the cell surface.

JAK Activation: This binding brings the associated JAKs into close proximity, leading to their
autophosphorylation and activation.

STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate the
receptor, creating docking sites for STAT proteins. The STATs are then themselves
phosphorylated by the JAKSs.

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and
translocate into the nucleus.

Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences,
initiating the transcription of target genes that promote inflammation.

Inhibition by JAK Inhibitor: A JAK inhibitor, such as tofacitinib, binds to the ATP-binding
pocket of the JAKs, preventing their phosphorylation and activation. This blocks the entire
downstream signaling cascade, leading to a reduction in the production of inflammatory
mediators.

The following diagram illustrates the inhibition of the JAK-STAT signaling pathway by a JAK
inhibitor.
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Caption: Inhibition of the JAK-STAT signaling pathway by a JAK inhibitor.
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In conclusion, N-Cbz-4-hydroxypiperidine is a commercially accessible and synthetically
valuable intermediate for the development of novel therapeutics. Its utility in the synthesis of
potent JAK inhibitors highlights its importance in modern drug discovery, providing a scaffold
that enables the modulation of key signaling pathways involved in inflammatory and
autoimmune diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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